molecular formula C9H10N2O2 B3038844 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole CAS No. 914637-14-2

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole

Cat. No.: B3038844
CAS No.: 914637-14-2
M. Wt: 178.19 g/mol
InChI Key: OOKUDEISCIWTNK-UHFFFAOYSA-N
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Description

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole is an organic compound with the molecular formula C9H10N2O2. It is characterized by the presence of an oxazole ring, a furan ring, and an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-(furan-2-yl)oxazole with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through a Mannich-type reaction, resulting in the formation of the aminomethyl group .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the oxazole and furan rings provide structural stability and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminomethyl-5-methyl-2-(furan-2-yl)oxazole is unique due to the presence of both the oxazole and furan rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUDEISCIWTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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